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molecular formula C10H12N2O2 B8575515 5-(2-Propylamino)-2(3H)-benzoxazolone

5-(2-Propylamino)-2(3H)-benzoxazolone

Cat. No. B8575515
M. Wt: 192.21 g/mol
InChI Key: OPIJSRGXEIZDLH-UHFFFAOYSA-N
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Patent
US06765006B2

Procedure details

5-(2-Propylamino)-2(3H)-benzoxazolone. To a Parr bottle containing 5-nitro-2(3H)-benzoxazolone (8.08 g, 44.9 mmol) was added acetic acid (230 mL) and then Ar was bubbled for 10 min. Palladium on C (10%. 0.5 g) was added carefully and the hydrogenation was carried out under 45 psi of hydrogen on a Parr hydrogenator. The reaction was complete within 2 h, and mixture was filtered through a pad of Celite. The solvent was then removed in vacuo, and 5-amino-2(3H)-benzoxazolone was obtained as a pale solid. Without further purification, to this solid was added MeOH (70 mL), THF (70 mL), acetic acid (12 mL), and acetone (4.15 mL). The mixture was then cooled to 0° C., and NaCNBH3 (3.6 g) was added slowly. The reaction mixture became a brown colored solution within 20 min. The reaction mixture was concentrated in vacuo, and water (60 mL) was added along with NaOH (2 N) to bring the pH to around 7. The product was then extracted with EtOAc (2×350 mL) and purified by flash chromatography (CH2CH2:MeOH:TEA=49:1:0.15, Rf=0.17) to result in the product (5.32 g, 62%). 1H NMR (300 MHz, CDCl3) δ 6.98 (d, J=8.7 Hz, 1H), 6.34-6.27 (m, 2H), 3.55 (p, J=6.3 Hz, 1H), 3.43 (bs, 1H), 1.20 (d, J=6.3 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.08 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([NH:4][C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11](=[O:13])[NH:10][C:9]=2[CH:14]=1)C.[N+](C1C=CC2OC(=O)NC=2C=1)([O-])=O>C(O)(=O)C>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11](=[O:13])[NH:10][C:9]=2[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NC=1C=CC2=C(NC(O2)=O)C1
Step Two
Name
Quantity
8.08 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(O2)=O)C1
Step Three
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ar was bubbled for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
Palladium on C (10%. 0.5 g) was added carefully
FILTRATION
Type
FILTRATION
Details
mixture was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=CC2=C(NC(O2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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